BenchChemオンラインストアへようこそ!

L-erythro-Sphingosine

pRb dephosphorylation sphingosine stereoisomers MOLT-4 leukemia

L-erythro-Sphingosine (CAS 6036-75-5) is a synthetic stereoisomer of the 18‑carbon amino‑alcohol sphingosine (d18:1). It is the (2R,3S,4E) enantiomer of the natural D-erythro-sphingosine (2S,3R,4E).

Molecular Formula C18H37NO2
Molecular Weight 299.5 g/mol
CAS No. 6036-75-5
Cat. No. B1671238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-erythro-Sphingosine
CAS6036-75-5
SynonymsErythro-sphingosine, (+)-;  L-Erythro-c18-sphingosine;  L-Erythro-sphingosine; 
Molecular FormulaC18H37NO2
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)N)O
InChIInChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m1/s1
InChIKeyWWUZIQQURGPMPG-MCXRAWCPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-erythro-Sphingosine (CAS 6036-75-5) – Structural Identity and Core Pharmacological Profile


L-erythro-Sphingosine (CAS 6036-75-5) is a synthetic stereoisomer of the 18‑carbon amino‑alcohol sphingosine (d18:1). It is the (2R,3S,4E) enantiomer of the natural D-erythro-sphingosine (2S,3R,4E) [1]. This compound is widely employed as a negative control or inactive comparator in sphingolipid signaling research because, while it inhibits protein kinase C (PKC) in vitro with an IC₅₀ of approximately 3.3 mol% in mixed micelle assays , its biological activity is markedly lower than that of the natural isomer in several key pathways [1].

Why L-erythro-Sphingosine (CAS 6036-75-5) Cannot Be Substituted by Other Sphingosine Isomers


Sphingosine contains two chiral centers (C2 and C3) and a trans double bond, giving rise to four distinct stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. Biological recognition of sphingosine is highly stereoselective. The naturally occurring D-erythro isomer is the preferred substrate for ceramidases and sphingosine kinases; L-erythro-sphingosine shows markedly lower potency in pRb dephosphorylation (≈8‑fold) and cell‑growth inhibition [1]. In contrast, PKC inhibition is largely stereochemistry‑independent (all isomers ≈50 μM) [2], meaning that generic selection of “sphingosine” without specifying stereochemistry can lead to erroneous conclusions in pathway‑specific experiments. Therefore, for studies requiring an inactive or hypomorphic enantiomer, L‑erythro‑sphingosine must be explicitly procured.

L-erythro-Sphingosine (CAS 6036-75-5) – Quantitative Differentiation Evidence Against Comparators


L-erythro-Sphingosine Is 8‑Fold Less Potent Than D‑erythro‑Sphingosine in Inducing pRb Dephosphorylation

In a direct head-to-head comparison using chemically synthesized pure isomers, D-erythro‑sphingosine induced pRb dephosphorylation in MOLT‑4 lymphoblastic leukemia cells with an EC₅₀ of 0.6 µM, while its enantiomer L‑erythro‑sphingosine yielded an EC₅₀ of 5 µM, representing an ≈8‑fold lower potency [1]. The dose responses for inhibition of cell growth were nearly identical to the pRb dephosphorylation values, with D‑erythro causing 50% growth inhibition at ≈0.6 µM and L‑erythro at ≈3–3.6 µM (5–6‑fold less potent) [1].

pRb dephosphorylation sphingosine stereoisomers MOLT-4 leukemia

L-erythro-Sphingosine Lacks Mitochondrial OCR Activity Whereas D-erythro-Sphingosine Decreases OCR

In HCT‑116 colorectal cancer cells, D‑erythro‑sphingosine significantly decreased mitochondrial oxygen consumption rate (OCR), mimicking the effect of sphingosine kinase 1 (SK1) downregulation. In contrast, addition of the unnatural enantiomer L‑erythro‑sphingosine failed to produce any measurable impact on OCR [1]. The data are presented as a direct enantiomer comparison within the same Seahorse assay platform (Fig. 6E of the primary study).

mitochondrial respiration oxygen consumption rate sphingolipid metabolism

All Four Sphingosine Stereoisomers Show Equivalent PKC Inhibition (≈50 µM), Indicating Pathway‑Specific Selectivity

In a study examining the role of PKC in multidrug resistance, D‑erythro‑sphingosine and its three unnatural stereoisomers—L‑erythro, D‑threo, and L‑threo—all inhibited PKC activity and phorbol‑ester binding with equivalent IC₅₀ values of approximately 50 µM in MCF‑7ADR cells [1]. This demonstrates that the PKC inhibitory pharmacophore is insensitive to both C2 and C3 stereochemistry, contrasting sharply with the stereoselectivity observed in pRb and mitochondrial pathways.

protein kinase C P-glycoprotein MDR reversal

L-erythro-Sphingosine Inhibits Mitochondrial Ceramidase in the Same Low Micromolar Range as Other Stereoisomers

All four stereoisomers of sphingosine inhibited rat brain mitochondrial ceramidase (mt‑CDase), with IC₅₀ values clustering in a narrow range of 0.04–0.14 mol% in the assay system [1]. Importantly, whereas inhibition is relatively stereochemistry‑tolerant, catalytic hydrolysis of ceramide by the same enzyme is strictly specific for the D‑erythro configuration [1]. This means L‑erythro‑sphingosine acts as a pan‑stereoisomer inhibitor of ceramidase but cannot substitute for the natural isomer in substrate‑turnover studies.

mitochondrial ceramidase sphingolipid catabolism stereoisomer profiling

L-erythro-Sphingosine Causes Gastrulation Defects in Zebrafish at Concentrations Comparable to D-erythro-Sphingosine

Treatment of wild‑type zebrafish embryos with 5 µM D‑erythro‑sphingosine or 5 µM L‑erythro‑sphingosine both resulted in stalled epiboly, yolk‑membrane rupture, and failure to complete gastrulation, with 83% (144/173) of wild‑type embryos exhibiting a lethal phenotype [1]. The phenotype was indistinguishable between the two enantiomers at the tested concentration, indicating that supraphysiological sphingosine‑mediated developmental toxicity is not stereoselective.

zebrafish embryo sphingosine toxicity developmental biology

L-erythro-Sphingosine Is a Competitive Ceramidase Substrate Inhibitor with an EC₅₀ of 5 µM for pRb Dephosphorylation

Abcam’s biochemical characterization confirms that L‑erythro‑sphingosine behaves as an inactive isomer of sphingosine that competitively inhibits the natural substrate at ceramidase and induces pRb dephosphorylation with an EC₅₀ of 5 µM . This value is consistent with the 8‑fold shift relative to D‑erythro‑sphingosine (EC₅₀ = 0.6 µM) reported in the primary literature , providing convergent evidence from an independent vendor characterization.

ceramidase substrate inhibition competitive antagonism pRb pathway

L-erythro-Sphingosine (CAS 6036-75-5) – Evidence‑Grounded Application Scenarios


Stereochemical Negative Control in pRb‑Dependent Growth‑Suppression Assays

L‑erythro‑sphingosine is the experimentally validated negative control for D‑erythro‑sphingosine in pRb dephosphorylation and cell‑growth inhibition studies. Its 8‑fold lower potency (EC₅₀ 5 µM vs. 0.6 µM) permits clear window‑of‑activity discrimination in MOLT‑4 and other pRb‑responsive lines [1]. Procure the pure enantiomer to avoid confounding activity from residual D‑erythro contamination.

Mitochondrial Respiration Enantiomer‑Selectivity Experiments

In Seahorse‑based OCR assays, L‑erythro‑sphingosine exhibits no activity, whereas D‑erythro‑sphingosine suppresses OCR [1]. Use this pair to dissect enantiomer‑specific mitochondrial effects of sphingosine accumulation, particularly in models of serine‑deprivation or sphingosine‑kinase‑1 knockout.

Ceramidase Inhibition Studies Requiring a Non‑Substrate Inhibitor

L‑erythro‑sphingosine inhibits mt‑CDase with potency comparable to other stereoisomers (IC₅₀ 0.04–0.14 mol%), but cannot serve as a substrate for ceramide synthesis [1]. This makes it the preferred tool for blocking ceramidase activity without generating downstream bioactive ceramide metabolites, a key advantage over D‑erythro‑sphingosine.

Zebrafish Developmental Toxicology with Enantiomer‑Paired Controls

Both D‑erythro‑ and L‑erythro‑sphingosine induce gastrulation arrest at 5 µM in zebrafish embryos [1]. Researchers investigating sphingolipid‑dependent developmental pathways should include both enantiomers to determine whether observed phenotypes are stereospecific or concentration‑dependent toxic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-erythro-Sphingosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.